molecular formula C18H16N8O3S2 B5543058 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No. B5543058
M. Wt: 456.5 g/mol
InChI Key: ODQVNUYHIRKBAD-AWQFTUOYSA-N
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Description

Introduction This compound is part of a broader class of chemicals that exhibit significant biological activities and are often explored for their potential in various fields such as antimicrobial, antifungal, and antiviral therapies. The structure is complex, incorporating multiple heterocyclic components like 1,2,5-oxadiazol, 1,2,3-triazole, and thiophene groups, which are known for their diverse chemical properties and biological relevance.

Synthesis Analysis The synthesis of similar compounds typically involves the reaction of different heterocyclic precursors under specific conditions. For example, the formation of triazole derivatives can involve the cyclization of acetic hydrazides and carbon disulfide in basic media or through the reaction with thiocarbohydrazide (Fülöp et al., 1990; Prasad et al., 2009). These methods can potentially be adapted for the synthesis of the specified compound, emphasizing the importance of selecting appropriate reagents and conditions to achieve the desired structure.

Molecular Structure Analysis The molecular structure of compounds like 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is typically confirmed through techniques such as NMR spectroscopy, single-crystal X-ray diffraction, and IR spectroscopy. These methods provide detailed insights into the arrangement of atoms and the overall geometry of the molecule (Kariuki et al., 2022).

Chemical Reactions and Properties The chemical reactivity of such compounds is influenced by their functional groups. For instance, the triazole and oxadiazole moieties can participate in various nucleophilic and electrophilic reactions, allowing for further functionalization or interaction with biological targets. The presence of a thiophene ring can contribute to the compound's electronic properties and stability (Bayrak et al., 2009).

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Antimicrobial Properties : Several derivatives of this compound have been found to exhibit antimicrobial activities. For instance, compounds synthesized from furan-2-carbohydrazide displayed activity against tested microorganisms (Başoğlu et al., 2013). Another study found that certain heteraryl-azoles derivatives obtained from 2-aryl-4-methylthiazol-5-carbohydrazides showed good antibacterial activity against Staphylococcus aureus and modest activity against other bacteria and fungi (Tiperciuc et al., 2012).

  • Antifungal Properties : Some derivatives also demonstrated antifungal activity. For example, compounds synthesized from 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide showed potential antimicrobial activities, indicating their potential use in antifungal applications (El-masry et al., 2000).

Tuberculostatic and Enzyme Inhibition Activities

  • Tuberculostatic Activity : A study on (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives indicated that these compounds exhibited tuberculostatic activity, with inhibiting concentrations ranging from 25 - 100 mg/ml (Foks et al., 2004).

  • Enzyme Inhibition : Certain derivatives have been screened for their lipase and α-glucosidase inhibition properties. The study found that some compounds showed significant anti-lipase and anti-α-glucosidase activities, suggesting potential applications in treating related health conditions (Bekircan et al., 2015).

properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxy-5-methylsulfanylthiophen-3-yl)methylideneamino]-5-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N8O3S2/c1-28-18-11(8-12(30-2)31-18)9-20-22-17(27)13-14(10-6-4-3-5-7-10)26(25-21-13)16-15(19)23-29-24-16/h3-9H,1-2H3,(H2,19,23)(H,22,27)/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQVNUYHIRKBAD-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(S1)SC)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(S1)SC)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N8O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[2-methoxy-5-(methylsulfanyl)thiophen-3-YL]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

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